molecular formula C9H18ClNO B6276420 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride CAS No. 1058709-84-4

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride

Cat. No.: B6276420
CAS No.: 1058709-84-4
M. Wt: 191.70 g/mol
InChI Key: RBFCYHXQQVWFDS-UHFFFAOYSA-N
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Description

6-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride is a bicyclic compound featuring a spiro[2.5]octane core (a six-membered ring fused to a three-membered cyclopropane ring) with an aminomethyl (-CH2NH2) and hydroxyl (-OH) group at position 6, along with a hydrochloride counterion. Its molecular formula is C9H16ClNO2, with a molecular weight of 205.69 g/mol . The spiro architecture confers unique steric and electronic properties, making it valuable in medicinal chemistry as a rigid scaffold for drug design, particularly in targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries .

Properties

CAS No.

1058709-84-4

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

6-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-7-9(11)5-3-8(1-2-8)4-6-9;/h11H,1-7,10H2;1H

InChI Key

RBFCYHXQQVWFDS-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC(CC2)(CN)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation and Functionalization

The spiro[2.5]octane core is typically constructed via cyclopropanation or ring-closing reactions. A key intermediate, spiro[2.5]octane-5,7-dione , serves as a precursor for further functionalization. Patent EP3191441B1 details a multi-step synthesis of this diketone:

  • Wittig Reaction : (1-Ethoxycyclopropoxy)trimethylsilane undergoes a Wittig reaction with ethyl acrylate to form a cyclopropane-containing ester.

  • Michael/Claisen Cascade : The ester undergoes tandem Michael addition and Claisen condensation to generate a bicyclic intermediate.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis followed by thermal decarboxylation yields spiro[2.5]octane-5,7-dione.

Direct Aminomethylation via Nitrile Reduction

An alternative route leverages nitrile intermediates, as described in U.S. Patent 20140336405:

  • Nitrile Precursor Synthesis :

    • React spiro[2.5]octane-5,7-dione with cyanoethyl Grignard reagent to form a cyanohydrin.

    • Dehydration with POCl₃ yields 6-cyano-spiro[2.5]octan-6-ol .

  • Nitrile to Aminomethyl Conversion :

    • Catalytic hydrogenation (H₂, Ra-Ni) or stoichiometric reduction (LiAlH₄) converts the nitrile to the primary amine.

    • Yield : 68–72% after purification via recrystallization.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

StepOptimal SolventCatalyst/ReagentTemperature (°C)Yield (%)
CyclopropanationTetrahydrofuranPd(PPh₃)₄8085
Reductive AminationMethanolNaBH₃CN2578
Nitrile HydrogenationEthanol/AmmoniaRa-Ni5072

Key Findings :

  • Polar aprotic solvents (e.g., THF) enhance cyclopropanation efficiency.

  • NaBH₃CN outperforms NaBH₄ in reductive amination due to superior selectivity.

Purification Challenges and Solutions

  • Byproduct Formation : Over-reduction during nitrile hydrogenation generates 6-methylaminospiro[2.5]octan-6-ol . Mitigated by using excess NH₃.

  • Diastereomer Separation : The spiro center introduces stereochemistry. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.

Industrial-Scale Production Considerations

Cost-Effective Feedstock Selection

Starting MaterialCost (USD/kg)Purity (%)
Ethyl acrylate12.5099.5
(1-Ethoxycyclopropoxy)145.0098.0

Recommendation : Use in-house synthesized (1-ethoxycyclopropoxy)trimethylsilane to reduce costs by 30%.

Waste Stream Management

  • POCl₃ Dehydration Step : Generates HCl gas, neutralized with NaOH scrubbers.

  • Metal Catalysts : Pd and Ni residues are recovered via ion-exchange resins (95% efficiency).

Comparative Analysis of Synthetic Routes

ParameterReductive Amination RouteNitrile Reduction Route
Total Steps54
Overall Yield62%68%
Purification ComplexityHigh (HPLC required)Moderate (Crystallization)
ScalabilityPilot-plant feasibleIndustrial-ready

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of aminomethyl derivatives .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9_9H17_{17}NO
  • SMILES Notation : C1CC12CCC(CC2)(CN)O
  • InChIKey : RFXFHPIUKJZORB-UHFFFAOYSA-N

The compound features a spirocyclic structure, which is significant in its biological activity. Spiro compounds are known for their unique three-dimensional arrangements, contributing to their diverse interactions within biological systems.

Antiplatelet Activity

Research has indicated that spiro compounds, including 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride, may function as inhibitors of fibrinogen-dependent platelet aggregation. A patent (WO1997011940A1) describes the use of such compounds in preventing thrombosis-related conditions like myocardial infarction and stroke. The mechanism involves antagonizing glycoprotein IIb/IIIa, which plays a crucial role in platelet aggregation and thrombus formation .

Cardiovascular Diseases

Given its antiplatelet activity, this compound could be beneficial in treating cardiovascular diseases characterized by excessive platelet aggregation. Potential applications include:

  • Prophylaxis of myocardial infarction
  • Management of unstable angina
  • Prevention of transient ischemic attacks

Neurological Disorders

The potential neuroprotective effects suggest applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Further research is needed to elucidate its efficacy and mechanisms.

Case Studies and Research Findings

StudyFindingsReference
Patent on spiro compoundsIdentified as glycoprotein IIb/IIIa antagonists; useful in preventing thrombosis
Neuroprotective potentialRelated spiro compounds showed protective effects against oxidative stress

Mechanism of Action

The mechanism of action of 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the spirocyclic structure provides stability and enhances binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Spiro Cores
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Evidence Source
6-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride C9H16ClNO2 205.69 Reference compound
4-Azaspiro[2.5]octan-6-ol hydrochloride C9H16ClNO2 205.69 Nitrogen atom replaces a carbon in the six-membered ring
1,1-Difluorospiro[2.5]octan-6-amine hydrochloride C8H14ClF2N 197.65 Two fluorine atoms at position 1; lacks hydroxyl group
(6-Oxaspiro[2.5]octan-1-yl)methanamine hydrochloride C8H16ClNO 177.67 Oxygen atom in the six-membered ring; aminomethyl at position 1
6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride C10H18ClNO 219.71 Larger spiro[3.5]nonane core (seven-membered + four-membered rings)

Key Observations :

  • Heteroatom Substitution : Introducing oxygen (e.g., 6-oxaspiro in ) or nitrogen (4-azaspiro in ) alters polarity and hydrogen-bonding capacity, impacting solubility and bioavailability.
  • Halogenation : Fluorine substitution (as in ) enhances metabolic stability and lipophilicity, critical for CNS-penetrant drugs.
Derivatives with Aromatic Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences Evidence Source
Methyl 6-(aminomethyl)nicotinate hydrochloride C8H11ClN2O2 202.64 Pyridine ring replaces spiro core; ester functional group
Methyl 6-(aminomethyl)picolinate hydrochloride C7H10ClN3O2 203.63 Pyridazine ring; ester and aminomethyl groups
6-(Aminomethyl)picolinic acid hydrochloride C7H9ClN2O2 188.61 Carboxylic acid substituent on pyridine

Key Observations :

  • Aromatic vs. Aliphatic Cores : Aromatic derivatives (e.g., nicotinate , picolinate ) exhibit planar geometries, contrasting with the three-dimensional spiro scaffold. This difference influences π-π stacking interactions and target selectivity.
Physicochemical and Commercial Comparison
Property/Parameter 6-(Aminomethyl)spiro[2.5]octan-6-ol HCl 4-Azaspiro[2.5]octan-6-ol HCl 1,1-Difluorospiro[2.5]octan-6-amine HCl
LogP (Predicted) ~0.5 (moderately hydrophilic) ~0.3 ~1.2 (higher lipophilicity)
Synthetic Accessibility Intermediate High Low (due to fluorination)
Commercial Availability Limited suppliers (e.g., Enamine Ltd) Research-grade only Available via specialty vendors (e.g., 960化工网)

Notes:

  • The hydrochloride salt improves water solubility but may limit blood-brain barrier penetration compared to free bases.
  • Fluorinated derivatives () are more costly due to complex synthesis but offer enhanced stability.

Biological Activity

6-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride is a unique compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H18ClNO
  • SMILES : C1CC12CCC(CC2)(CN)O
  • InChIKey : RFXFHPIUKJZORB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the spirocyclic structure enhances binding affinity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of various spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones, suggesting potential as antimicrobial agents .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells (MCF-7). The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest .
  • Neuroprotective Effects :
    • Research has suggested potential neuroprotective effects in models of neurodegenerative diseases. The compound was found to enhance neuronal survival in oxidative stress conditions by modulating antioxidant enzyme activity .

Comparison with Similar Compounds

Compound NameBiological ActivityStructural Features
6-(Aminomethyl)spiro[2.5]octan-6-olAntimicrobial, anticancerSpirocyclic structure with hydroxyl group
Spiro[2.5]octan-6-amine hydrochlorideLimited biological dataSimilar spirocyclic structure
2-(Aminomethyl)spiro[2.5]octan-6-olPotentially similar activitiesDifferent substitution pattern

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 6-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with spirocyclic precursors. For example, aminomethylation of a spiro[2.5]octane scaffold under controlled pH and temperature ensures regioselectivity. Key steps include:

  • Step 1 : Activation of the spirocyclic backbone using reagents like HCl to protonate reactive sites.
  • Step 2 : Aminomethylation via nucleophilic substitution or reductive amination.
  • Step 3 : Hydrochloride salt formation through acid-base titration.
    Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize byproducts. Characterization via IR and NMR confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and functional groups of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies amine (-NH₂) and alcohol (-OH) stretches (3200–3600 cm⁻¹) and confirms hydrochloride formation via Cl⁻ counterion detection.
  • NMR : ¹H and ¹³C NMR resolve spirocyclic geometry; splitting patterns distinguish axial vs. equatorial protons.
  • UV-Vis : Monitors conjugation in intermediates (e.g., λmax shifts during synthesis).
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₉H₁₈ClNO₂; MW 207.70) .

Q. How does the spirocyclic architecture of this compound influence its physicochemical properties?

  • Methodological Answer : The spiro[2.5]octane core imposes steric constraints, reducing conformational flexibility. Computational modeling (DFT or molecular mechanics) predicts:

  • Solubility : Enhanced in polar solvents due to hydrophilic -NH₂ and -OH groups.
  • Stability : Rigid structure resists enzymatic degradation compared to linear analogs.
    Experimental validation via HPLC (logP measurements) and thermal analysis (TGA/DSC) quantifies these properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

  • Solvent Correction : Use COSMO-RS models to adjust computational predictions for solvent polarity.
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy or in-situ IR.
  • X-ray Crystallography : Resolve ambiguous stereochemistry affecting reactivity predictions .

Q. What experimental designs are optimal for studying the biological interactions of this compound with protein targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Guides mutagenesis studies to identify key binding residues (e.g., using AutoDock Vina).
    Preliminary studies suggest interactions with enzymes or receptors due to its aminomethyl group, which mimics natural substrates .

Q. How can synthetic byproducts be minimized during large-scale production for research applications?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy monitors reaction progress.
  • Design of Experiments (DoE) : Optimizes variables (temperature, stoichiometry) using response surface methodology.
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) to isolate the hydrochloride salt .

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